Methyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate
Description
Methyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate (CAS: 1774901-73-3) is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core. Its structure includes a methyl ester group at position 8 and a ketone group at position 3. The compound is cataloged under the identifier QV-8066 with a purity of 90% and is utilized in pharmaceutical and synthetic chemistry research due to its structural versatility . Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.20 g/mol.
Properties
IUPAC Name |
methyl 5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(13)6-2-3-7(12)11-5-4-10-8(6)11/h2-3,10H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOLRKSOYQWGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2NCCN2C(=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole-Pyridine Derivative Condensation
A foundational method involves condensation reactions between functionalized imidazole and pyridine precursors. For example, 2-aminonicotinic acid derivatives react with α-haloketones under basic conditions to form the imidazo[1,2-a]pyridine core. Subsequent esterification with methanol in the presence of thionyl chloride yields the methyl ester.
Key Steps :
-
Core Formation :
-
Esterification :
Optimization :
Phosphorus Oxychloride-Mediated Cyclization
Phosphorus oxychloride (POCl₃) facilitates intramolecular cyclization of N-acylpyridine derivatives . For instance, 3-acetyl-2-hydroxyphenyl acetamide reacts with POCl₃ at 80–85°C, followed by esterification with methyl chloroformate.
Reaction Conditions :
One-Pot Multi-Component Reactions
Water-Mediated Green Synthesis
A solvent-free, one-pot method employs α-oxoketenedithioacetals , diamines , and dimethyl acetylenedicarboxylate (DMAD) . This approach avoids toxic solvents and achieves high atom economy.
Mechanism :
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1,4-Addition : Diamine reacts with α-oxoketenedithioacetal to form a heterocyclic ketene aminal (HKA).
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Michael Addition : DMAD undergoes conjugate addition with HKA.
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Cyclocondensation : Intramolecular cyclization forms the bicyclic structure.
Conditions :
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions involving 2-aminopyridines and ethyl glyoxalate . This method reduces reaction times from hours to minutes.
Procedure :
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Mix 2-aminopyridine, ethyl glyoxalate, and acetic acid.
-
Irradiate at 150°C for 15 minutes.
Solid-Phase Synthesis
Polymer-Bound Intermediate Strategy
Solid-phase synthesis enables high-throughput production. 2-Aminonicotinate is immobilized on Wang resin, followed by sequential reactions with α-haloketones and methylating agents.
Steps :
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Resin Loading : Couple 2-aminonicotinate to Wang resin using DCC/DMAP.
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Cyclization : Treat with α-bromoketone in DMF.
Advantages :
Catalytic Methods
Palladium-Catalyzed Cross-Coupling
Palladium catalysts (e.g., Pd/C) enable C–H functionalization of preformed imidazo[1,2-a]pyridines. For example, 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is methylated using Pd/C and methanol under hydrogen.
Conditions :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Complexity | Scalability |
|---|---|---|---|---|
| Multi-Step Condensation | 65–85 | 8–12 hours | High | Moderate |
| One-Pot (Water) | 85–92 | 4–5 hours | Low | High |
| Microwave-Assisted | 80–88 | 15–30 minutes | Moderate | High |
| Solid-Phase | 60–75 | 6–8 hours | High | High |
| Palladium-Catalyzed | 90–95 | 2–4 hours | Moderate | Moderate |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
Antitumor Activity
Numerous studies have investigated the antitumor potential of methyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate and its derivatives. For example:
- In vitro Studies : Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. In one study, derivatives of the compound were tested against human solid tumors and leukemia cell lines, revealing promising growth inhibition rates .
- Mechanism of Action : The antitumor activity is believed to be mediated through apoptosis induction and disruption of cellular proliferation pathways. Molecular docking studies have further elucidated the interactions between the compound and target proteins involved in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against a range of bacterial strains:
- Mechanism : The antimicrobial action is thought to arise from the inhibition of bacterial cell wall synthesis and interference with metabolic pathways .
Drug Development
This compound serves as a scaffold for developing new drugs targeting various diseases:
- HIV Research : Compounds derived from this structure have been explored as potential HIV non-nucleoside reverse transcriptase inhibitors. Their efficacy in inhibiting viral replication has been documented in several studies .
- Neuroprotective Effects : Emerging research suggests that derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases .
Case Study 1: Anticancer Activity
In a recent study published in Bioorganic & Medicinal Chemistry, researchers synthesized a series of imidazo-pyridine derivatives and evaluated their anticancer properties against multiple cell lines. The study found that certain modifications to the methyl 5-oxo core structure significantly enhanced cytotoxicity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of methyl 5-oxo derivatives against resistant bacterial strains. The results indicated that specific analogs displayed potent activity comparable to established antibiotics .
Data Summary Table
Mechanism of Action
The mechanism by which Methyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties are linked to the induction of apoptosis in cancer cells. The compound’s fluorescent properties are due to its ability to interact with specific biomolecules, leading to changes in fluorescence intensity .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound ID | Melting Point (°C) | Purity | Key Functional Groups |
|---|---|---|---|
| QV-8066 | Not reported | 90% | Methyl ester, 5-oxo |
| 2c | 223–225 | 61% | Diethyl ester, 4-bromophenyl |
| 4k | Not reported | N/A | Thioxo, 4-chlorophenyl |
Table 2: Spectroscopic Highlights
| Compound ID | ¹H NMR (δ, ppm) | HRMS (Exact Mass) |
|---|---|---|
| 2c | 7.2–7.8 (aromatic), 4.3–5.1 (ester) | 550.0978 (calc), 550.0816 (obs) |
| 2d | 7.5–8.1 (nitrophenyl) | 585.1021 (calc), 585.0953 (obs) |
Biological Activity
Methyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₈H₈N₂O₃
- Molecular Weight : 180.16 g/mol
- CAS Number : 53337821
The compound features a tetrahydroimidazo[1,2-a]pyridine core structure which is known for its ability to interact with various biological targets.
1. Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of Heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. In vitro assays demonstrated that this compound exhibits potent inhibitory activity against HPSE1, suggesting its utility in therapeutic applications targeting tumor metastasis and proteinuric conditions .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicated that derivatives of tetrahydroimidazo compounds show promising results against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .
3. Antioxidant Activity
Studies have reported that this compound demonstrates significant antioxidant properties. This activity is crucial for mitigating oxidative stress-related diseases and could be beneficial in developing therapies for conditions such as neurodegenerative diseases and cardiovascular disorders .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include cyclization processes. Recent advancements have optimized these synthetic routes to enhance yield and reduce reaction times while minimizing by-products. The following table summarizes key synthetic routes:
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Heat under reflux with appropriate catalysts | >80 |
| 2 | Functional Group Modification | Nucleophilic substitution | >75 |
| 3 | Purification | Column chromatography | >90 |
Case Study 1: Heparanase Inhibition
In a recent study published in PubMed, compound 16 (a derivative related to this compound) was tested for HPSE1 inhibition. Results showed that this compound had a significantly higher selectivity for HPSE1 compared to other glucuronidases, making it a candidate for further development in cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of tetrahydroimidazo derivatives against common pathogens. The results indicated that modifications at the nitrogen positions of the imidazo ring enhanced antibacterial activity significantly compared to unmodified versions. This suggests a structure-activity relationship that could guide future drug design efforts .
Q & A
Q. Basic Research Focus
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 30–50% EA).
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance purity (>90%) .
- HPLC : For challenging separations, employ reverse-phase C18 columns with acetonitrile/water mobile phases .
How can solubility challenges in aqueous media be addressed for biological assays?
Q. Basic Research Focus
- Co-solvent Systems : Use DMSO (≤10%) or cyclodextrin-based solubilizers.
- pH Adjustment : Protonate/deprotonate the carboxylate group (pKa ~4–5) to enhance water solubility .
- Salt Formation : Prepare sodium or potassium salts via base hydrolysis of the methyl ester .
What mechanistic insights exist for the cyclization step in its synthesis?
Advanced Research Focus
The reaction likely proceeds via nucleophilic attack of the imidazole nitrogen on a keto-activated pyridine intermediate, followed by dehydration. Computational studies (DFT) can model transition states, while isotopic labeling (e.g., N) tracks nitrogen migration .
How does structural modification at the 5-oxo position influence bioactivity?
Q. Advanced Research Focus
- Substitution Studies : Replace the oxo group with thio or amino analogs to assess SAR.
- Biological Testing : Use in vitro models (e.g., Mycobacterium tuberculosis H37Rv for anti-TB activity) to correlate modifications with potency .
What analytical methods detect and quantify synthetic byproducts?
Q. Advanced Research Focus
- LC-MS/MS : Identify low-abundance impurities using fragmentation patterns.
- NMR DOSY : Differentiate byproducts based on diffusion coefficients .
- X-ray Crystallography : Resolve stereochemical impurities in crystalline forms .
How can regioselectivity issues during functionalization be mitigated?
Q. Advanced Research Focus
- Directing Groups : Introduce temporary substituents (e.g., boronate esters) to steer electrophilic attacks.
- Catalytic Control : Use Pd or Cu catalysts for cross-coupling at specific positions (e.g., Suzuki at C-6) .
What strategies improve stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
